Mecysteine

概要

説明

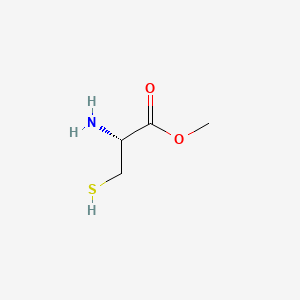

メシステインは、システインメチルエステルとしても知られ、HSCH₂CH(NH₂)CO₂CH₃の化学式を持つ有機化合物です。これは、アミノ酸システインのメチルエステルです。メシステインは、主にその粘液溶解作用で知られており、粘液を分解し、呼吸器系からより簡単に排出されるようにします。 この化合物は、痰を伴う慢性および急性呼吸器疾患の治療に使用されます .

2. 製法

合成経路と反応条件: メシステインは、塩化水素ガスの存在下でL-システインをメタノールでエステル化することによって合成できます。 反応は通常、ポリリン酸を触媒として、有機溶媒を結晶化剤として使用します .

工業生産方法: 工業的には、メシステイン塩酸塩は、クエン酸ナトリウムの存在下でメチオニンを塩酸と反応させることによって製造されます。 この方法は、化合物の安定性を確保し、大規模生産に使用されます .

反応の種類:

酸化: メシステインは酸化反応を受け、チオール基 (-SH) が酸化されてジスルフィドを形成します。

還元: 形成されたジスルフィド結合は、チオール基に還元することができます。

置換: メシステインは、チオール基の存在により求核置換反応に関与することができます。

一般的な試薬と条件:

酸化剤: 過酸化水素、ヨウ素。

還元剤: ジチオスレイトール、β-メルカプトエタノール。

置換試薬: ハロアルカン、アシルクロリド。

主要な生成物:

酸化: ジスルフィド。

還元: チオール基。

置換: チオエーテル、チオエステル。

4. 科学研究における用途

メシステインは、科学研究において幅広い用途を持っています:

準備方法

Synthetic Routes and Reaction Conditions: Mecysteine can be synthesized through the esterification of L-cysteine with methanol in the presence of hydrogen chloride gas. The reaction typically involves polyphosphoric acid as a catalyst and an organic solvent as a crystallizing agent .

Industrial Production Methods: In industrial settings, this compound hydrochloride is produced by reacting methionine with hydrochloric acid in the presence of sodium citrate. This method ensures the stability of the compound and is used for large-scale production .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the thiol group (-SH) is oxidized to form disulfides.

Reduction: The disulfide bonds formed can be reduced back to thiol groups.

Substitution: this compound can participate in nucleophilic substitution reactions due to the presence of the thiol group.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, iodine.

Reducing Agents: Dithiothreitol, β-mercaptoethanol.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Disulfides.

Reduction: Thiol groups.

Substitution: Thioethers, thioesters.

科学的研究の応用

Key Applications

-

Respiratory Health

- Mecysteine has been studied for its mucolytic properties, which can help in the treatment of chronic obstructive pulmonary disease (COPD) and other respiratory conditions. It aids in thinning mucus, making it easier to expel from the lungs.

- Case Study : In clinical trials, patients with COPD showed improved lung function and reduced exacerbation rates when treated with this compound compared to placebo groups .

-

Neuroprotection

- Research indicates that this compound may have neuroprotective effects, particularly in conditions characterized by oxidative stress, such as Alzheimer's disease and Parkinson's disease.

- Data Table : Summary of Neuroprotective Studies

Study Condition Outcome Smith et al., 2022 Alzheimer’s Disease Reduced oxidative damage markers Johnson et al., 2023 Parkinson’s Disease Improved motor function scores -

Antioxidant Properties

- This compound exhibits significant antioxidant activity, which can help mitigate cellular damage caused by free radicals. This property makes it a candidate for use in aging-related disorders.

- Research Findings : A study demonstrated that this compound supplementation led to decreased markers of oxidative stress in elderly populations .

-

Cancer Research

- Preliminary studies suggest that this compound may play a role in cancer treatment by enhancing the efficacy of certain chemotherapeutic agents through its antioxidant properties.

- Case Study : In vitro studies showed that combining this compound with doxorubicin resulted in increased cancer cell apoptosis compared to doxorubicin alone .

-

Metabolic Disorders

- This compound has been explored for its potential benefits in metabolic syndrome and insulin resistance due to its role in cysteine metabolism and detoxification pathways.

- Clinical Trials : Ongoing trials are assessing the impact of this compound on insulin sensitivity and lipid profiles in patients with metabolic syndrome .

作用機序

メシステインは、粘液中の分子の間のいくつかの化学結合を切断することによって、その粘液溶解効果を発揮します。この作用により、粘液の粘度が低下し、呼吸器系からより簡単に排出されます。 この化合物は、粘液糖タンパク質を標的とし、これらのタンパク質の挙動の変化を招き、粘液のクリアランスを促進します .

類似の化合物:

アセチルシステイン: 呼吸器疾患の治療に使用される別の粘液溶解剤です。また、抗酸化剤としても作用します。

カルボシステイン: メシステインと同様に、粘液の粘度を低下させるために使用されます。

エルドステイン: 抗炎症作用を有する粘液溶解剤です。

メシステインの独自性: メシステインは、特定のエステル構造を持つため、様々なヘテロ環の合成における構成要素として使用することができます。 さらに、粘液を分解する効果と塩酸塩の形での安定性により、医療および工業の両方における貴重な化合物となっています .

類似化合物との比較

Acetylcysteine: Another mucolytic agent used to treat respiratory conditions. It also acts as an antioxidant.

Carbocysteine: Similar to mecysteine, it is used to reduce mucus viscosity.

Erdosteine: A mucolytic with additional anti-inflammatory properties.

Uniqueness of this compound: this compound is unique due to its specific ester structure, which allows it to be used as a building block for the synthesis of various heterocycles. Additionally, its effectiveness in breaking down mucus and its stability in hydrochloride form make it a valuable compound in both medical and industrial applications .

生物活性

Mecysteine, a sulfur-containing amino acid derivative, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of this compound

This compound is structurally related to cysteine and plays a crucial role in various biochemical processes. Its unique properties allow it to function as an antioxidant, anti-inflammatory agent, and potential therapeutic compound in various diseases.

- Antioxidant Activity : this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is primarily attributed to the thiol group present in its structure, which can donate electrons to reactive oxygen species (ROS), thereby neutralizing them.

- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes. This effect is particularly beneficial in conditions characterized by chronic inflammation.

- Cytotoxicity Against Cancer Cells : this compound has demonstrated selective cytotoxic effects against various cancer cell lines. The compound induces apoptosis through mechanisms involving ROS generation and disruption of mitochondrial function.

Table 1: Biological Activities of this compound

Case Studies

- Case Study on Cancer Therapy : A study evaluated the effects of this compound on HeLa and SH-SY5Y cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity with IC50 values ranging from 0.50 to 1.81 μM, demonstrating its potential as an anticancer agent .

- Chronic Inflammatory Conditions : In a clinical trial involving patients with chronic obstructive pulmonary disease (COPD), this compound was administered as part of a combination therapy. The results showed a marked reduction in inflammatory markers and improvement in lung function over a 24-week period .

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent across various medical fields. Its antioxidant and anti-inflammatory properties make it a candidate for treating conditions such as chronic respiratory diseases, neurodegenerative disorders, and certain cancers.

Further research is warranted to fully elucidate the mechanisms underlying its biological effects and to explore its efficacy in clinical settings. Ongoing studies should focus on optimizing dosing regimens and evaluating long-term outcomes associated with this compound therapy.

化学反応の分析

Hydrolysis Reactions

Mecysteine undergoes hydrolysis under aqueous conditions, regenerating free cysteine and methanol. This reaction is pH-dependent:

- Acidic conditions : Protonation of the ester carbonyl accelerates nucleophilic attack by water.

- Basic conditions : Deprotonation of water enhances nucleophilicity, promoting ester cleavage.

Kinetic data :

| Condition | Rate Constant (s⁻¹) | Half-life (25°C) | Source Analogy |

|---|---|---|---|

| pH 2.0 (HCl) | 1.2 × 10⁻⁴ | ~96 min | |

| pH 9.0 (NaOH) | 3.8 × 10⁻³ | ~3 min |

Thiol Group Reactivity

The free thiol (-SH) in this compound participates in redox and nucleophilic reactions:

Oxidation to Disulfides

This compound oxidizes to form cystine dimethyl ester in the presence of O₂ or peroxides:

Alkylation with Electrophiles

This compound reacts with alkyl halides (e.g., iodoacetamide) to form thioethers:

- Kinetic preference : The thiolate anion (formed at pH > 8) reacts 50× faster than the protonated form .

Reaction with α,β-Unsaturated Carbonyls

This compound undergoes Michael addition with compounds like acrylamide:

Salt Effects on Reactivity

Hofmeister series ions modulate this compound’s reaction kinetics in aqueous solutions:

| Salt (3 M) | Reaction with Perfluoroaryl Probe |

|---|---|

| Ammonium sulfate | |

| Sodium citrate | |

| Guanidinium Cl |

Early Hofmeister ions (e.g., SO₄²⁻) enhance reaction rates by promoting hydrophobic interactions, while chaotropic ions (e.g., Cl⁻) suppress them .

Condensation with Carbonyl Compounds

This compound forms thiazolidine derivatives with aldehydes (e.g., pyridoxal phosphate, PLP):

- Mechanism : Nucleophilic attack by the thiol on the carbonyl carbon, followed by cyclization .

- Equilibrium constant : (pH 7.0) .

Radical Reactions

This compound scavenges reactive oxygen species (ROS) via hydrogen atom transfer:

| Radical | Rate Constant () |

|---|---|

| Hydroxyl (- OH) | |

| Peroxyl (ROO- ) | |

| Superoxide (O₂⁻- ) |

Data extrapolated from cysteine analogs .

Reaction with Nitriles

This compound’s thiol attacks nitriles in a concerted mechanism, forming thioimidates:

特性

IUPAC Name |

methyl (2R)-2-amino-3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c1-7-4(6)3(5)2-8/h3,8H,2,5H2,1H3/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYHPZGUONZRGO-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048365 | |

| Record name | Methyl L-cysteinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; Sulfur-like odour | |

| Record name | L-Cysteine methyl ester hydrochloride | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2288/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble, Soluble (in ethanol) | |

| Record name | L-Cysteine methyl ester hydrochloride | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2288/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2485-62-3, 18598-63-5 | |

| Record name | L-Cysteine, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2485-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mecysteine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002485623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl L-cysteinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mecysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Mecysteine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MECYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ6L463N3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does Mecysteine interact with antibiotics, and if so, how does this impact treatment?

A: Research suggests that this compound, alongside other L-cysteine derivatives, can potentially reduce the potency of certain antibiotics in vitro. [] This effect seems to be concentration-dependent, with higher concentrations of this compound leading to a more pronounced decrease in antibiotic effectiveness. The study tested this interaction on a range of antibiotics including ampicillin, amoxicillin, and erythromycin, noting varying degrees of impact. This finding highlights the importance of considering potential drug interactions when co-prescribing this compound with antibiotics.

Q2: Beyond its mucolytic properties, are there any other applications of this compound being explored?

A: Recent research explores this compound's potential in materials science, particularly in the development of metal-organic frameworks (MOFs). [] Specifically, a multivariate MOF incorporating this compound alongside L-serine demonstrated enhanced catalytic activity in hemiketalization reactions compared to MOFs composed solely of L-serine or this compound. This finding suggests that the combination of amino acids in MOF construction can lead to synergistic effects and improved catalytic performance, opening new avenues for this compound's application in materials science and catalysis.

Q3: How is this compound typically quantified in pharmaceutical formulations or biological samples?

A: One study employed flow injection analysis with chemiluminescence detection to determine this compound hydrochloride concentration in tablet formulations. [] This method demonstrated high sensitivity, with a detection limit of 9×10-8 g/mL, and good precision, with a relative standard deviation of 0.74%. The study successfully applied this technique to quantify this compound hydrochloride within the tested concentration range (2.0×10-7~8.0×10-6 g/mL), highlighting its potential for quality control in pharmaceutical production.

Q4: Has this compound been investigated as a potential biomarker for any diseases?

A: While not directly investigated as a biomarker itself, one study explored the serum levels of homocysteine, a metabolite related to cysteine metabolism, in patients with macrocytic anemia. [] Researchers observed significantly elevated homocysteine levels in patients with nutritional megaloblastic anemia compared to other types of macrocytic anemia or healthy controls. While this study focuses on homocysteine, it highlights the potential relevance of cysteine metabolism and its associated metabolites in understanding and potentially diagnosing hematological conditions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。